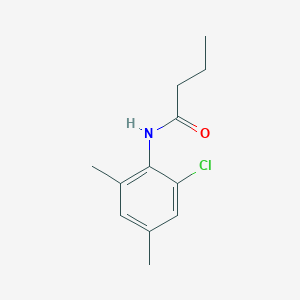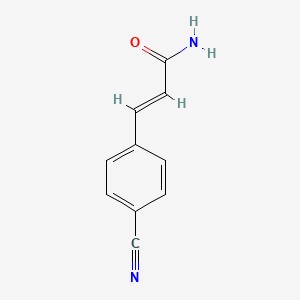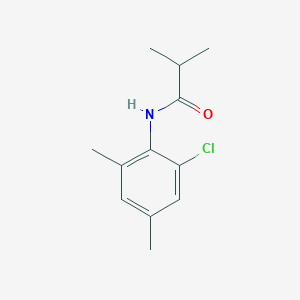
N-(2-chloro-4,6-dimethylphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4,6-dimethylphenyl)butanamide, also known as Chloro-DMAA, is a synthetic compound that has gained attention in scientific research due to its potential as a performance-enhancing drug. This compound has been found to have similar effects to 1,3-dimethylamylamine (DMAA), a banned substance in many countries due to its potential health risks. Chloro-DMAA is a compound that is gaining interest in the scientific community due to its potential as a research tool in the field of pharmacology.
作用机制
N-(2-chloro-4,6-dimethylphenyl)butanamide is believed to work by increasing the release of neurotransmitters such as dopamine and norepinephrine in the brain. This leads to increased alertness, focus, and energy levels. N-(2-chloro-4,6-dimethylphenyl)butanamide has also been found to have vasoconstrictive effects, which may contribute to its potential as a performance-enhancing drug.
Biochemical and Physiological Effects:
N-(2-chloro-4,6-dimethylphenyl)butanamide has been found to have several biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, which may contribute to its potential as a performance-enhancing drug. N-(2-chloro-4,6-dimethylphenyl)butanamide has also been found to increase the release of dopamine and norepinephrine in the brain, which may contribute to its potential as a treatment for ADHD and narcolepsy.
实验室实验的优点和局限性
N-(2-chloro-4,6-dimethylphenyl)butanamide has several advantages and limitations for use in lab experiments. One advantage is that it has been found to have similar effects to DMAA, which is a compound that has been extensively studied. This makes it a useful tool for investigating the effects of DMAA and related compounds. However, one limitation is that N-(2-chloro-4,6-dimethylphenyl)butanamide has vasoconstrictive effects, which may make it unsuitable for use in certain types of experiments.
未来方向
There are several potential future directions for research on N-(2-chloro-4,6-dimethylphenyl)butanamide. One direction is to investigate its potential as a treatment for conditions such as ADHD and narcolepsy. Another direction is to investigate its potential as a performance-enhancing drug. Further research is also needed to determine the safety and potential health risks associated with the use of N-(2-chloro-4,6-dimethylphenyl)butanamide. Finally, research is needed to investigate the effects of N-(2-chloro-4,6-dimethylphenyl)butanamide on different types of cells and tissues, which may provide insights into its mechanisms of action.
合成方法
The synthesis of N-(2-chloro-4,6-dimethylphenyl)butanamide is a complex process that involves several steps. The first step involves the reaction of 2,4-dimethylphenol with thionyl chloride to form 2-chloro-4,6-dimethylphenol. This compound is then reacted with chloroacetyl chloride to form N-(2-chloro-4,6-dimethylphenyl)acetamide. Finally, this compound is reacted with butanoyl chloride to form N-(2-chloro-4,6-dimethylphenyl)butanamide.
科学研究应用
N-(2-chloro-4,6-dimethylphenyl)butanamide has been found to have potential as a research tool in the field of pharmacology. It has been shown to have similar effects to DMAA, which is a compound that has been found to have potential as a performance-enhancing drug. N-(2-chloro-4,6-dimethylphenyl)butanamide has been used in research studies to investigate its effects on the central nervous system and to determine its potential as a treatment for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
属性
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-4-5-11(15)14-12-9(3)6-8(2)7-10(12)13/h6-7H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKXFMQPSKDLOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7458773.png)


![3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7458788.png)




![Ethyl 4-methyl-2-[[2-(4-nitrophenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7458840.png)



![4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine](/img/structure/B7458873.png)
![3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7458888.png)